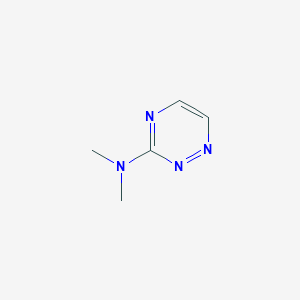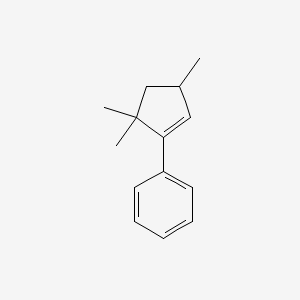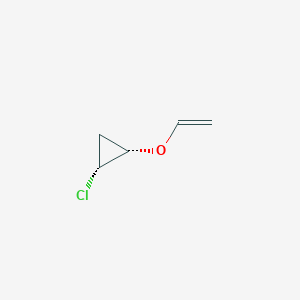![molecular formula C9H8Cl2 B14650444 Benzene, [(1E)-3,3-dichloro-1-propenyl]- CAS No. 51157-80-3](/img/structure/B14650444.png)
Benzene, [(1E)-3,3-dichloro-1-propenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [(1E)-3,3-dichloro-1-propenyl]-: is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a 3,3-dichloro-1-propenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(1E)-3,3-dichloro-1-propenyl]- typically involves the reaction of benzene with 3,3-dichloro-1-propene under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3,3-dichloro-1-propene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Benzene, [(1E)-3,3-dichloro-1-propenyl]- undergoes electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid and sulfuric acid).
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst (e.g., FeCl3 or AlCl3).
Nitration: Concentrated nitric acid and sulfuric acid mixture.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Halogenation: Formation of halogenated derivatives.
Nitration: Formation of nitro derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene, [(1E)-3,3-dichloro-1-propenyl]- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is used to study the effects of halogenated aromatic hydrocarbons on biological systems. It is also used in the development of bioactive molecules and pharmaceuticals.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities.
Industry: In the industrial sector, Benzene, [(1E)-3,3-dichloro-1-propenyl]- is used in the production of polymers, resins, and other materials. It is also used as a precursor in the manufacture of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of Benzene, [(1E)-3,3-dichloro-1-propenyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The presence of the 3,3-dichloro-1-propenyl group influences the reactivity and selectivity of the compound in these reactions.
Vergleich Mit ähnlichen Verbindungen
Benzene, 1,3-dichloro-: A benzene ring substituted with two chlorine atoms at the 1 and 3 positions.
Benzene, 1,4-dichloro-: A benzene ring substituted with two chlorine atoms at the 1 and 4 positions.
Benzene, 1,2-dichloro-: A benzene ring substituted with two chlorine atoms at the 1 and 2 positions.
Uniqueness: Benzene, [(1E)-3,3-dichloro-1-propenyl]- is unique due to the presence of the 3,3-dichloro-1-propenyl group, which imparts distinct chemical properties and reactivity compared to other dichlorobenzene derivatives. This unique structure allows for specific interactions and applications in various fields.
Eigenschaften
CAS-Nummer |
51157-80-3 |
|---|---|
Molekularformel |
C9H8Cl2 |
Molekulargewicht |
187.06 g/mol |
IUPAC-Name |
3,3-dichloroprop-1-enylbenzene |
InChI |
InChI=1S/C9H8Cl2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7,9H |
InChI-Schlüssel |
PLNSKVFVQQBEMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Propene, 3-[(1,1-dimethylethyl)sulfonyl]-](/img/structure/B14650394.png)





![6-[2-Naphthylthio]-2,4[1H,3H]-quinazolinedithione](/img/structure/B14650415.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl nonanoate](/img/structure/B14650421.png)

![5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene](/img/structure/B14650433.png)
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4'-[(2,4-diaminophenyl)azo]-2,2'-disulfo[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)-](/img/structure/B14650436.png)
